Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate
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Overview
Description
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate is a chiral compound with significant interest in the fields of organic chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and an ester functional group. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate.
Reduction and Amination: The intermediate is then reduced using a reducing agent such as sodium borohydride, followed by amination with ammonia or an amine source to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-fluoro-4-methoxyphenyl)propanoate: Lacks the amino group, making it less versatile in certain reactions.
3-Fluoro-4-methoxyphenylalanine: Contains an amino acid backbone, differing in its biological activity and applications.
Uniqueness
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate is unique due to its chiral nature and the presence of multiple functional groups, allowing for diverse chemical transformations and applications in various fields.
Biological Activity
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may impart various pharmacological properties. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C12H17ClFNO3 |
Molecular Weight | 277.72 g/mol |
IUPAC Name | ethyl (3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate; hydrochloride |
InChI Key | IUURKECCPNFXKJ-PPHPATTJSA-N |
The presence of a fluorine atom and a methoxy group enhances the lipophilicity and reactivity of the compound, potentially influencing its interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Starting Material : A substituted benzene derivative is synthesized.
- Formation of the Amino Group : The amino group is introduced through specific reactions.
- Esterification : This involves the reaction of ethyl alcohol with an appropriate acid catalyst.
- Fluorination and Methoxylation : Electrophilic aromatic substitution reactions introduce the fluoro and methoxy groups.
- Hydrochloride Formation : The final product is obtained by reacting with hydrochloric acid.
Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. Its mechanism of action could involve:
- Inhibition or Activation of Enzymes : The compound may act as an inhibitor or activator in specific biochemical pathways.
- Binding Affinity : Studies suggest that compounds with similar structures exhibit varying degrees of binding affinity to biological targets, which can modulate their activity .
Antimicrobial Activity
Preliminary studies have assessed the antimicrobial properties of related compounds. For instance, conjugates formed from amino acids and small molecules have shown significant antibacterial effects against strains such as E. coli and S. aureus. These findings suggest that this compound may possess similar properties due to its structural characteristics .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that compounds with similar structures can exhibit potent effects against cancer cell lines. For example, derivatives with specific substitutions have shown IC50 values in the low micromolar range against human leukemia cells . The potential for this compound to act as an anticancer agent warrants further investigation.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated various amino acid conjugates and found that those with aromatic substitutions exhibited better antibacterial activity than standard drugs, suggesting a promising avenue for further exploration with this compound .
- Cytotoxicity Evaluation : Research on synthesized derivatives indicated significant cytotoxic effects on cancer cell lines, highlighting the need for targeted studies on this compound to determine its efficacy .
Properties
CAS No. |
406216-42-0 |
---|---|
Molecular Formula |
C12H16FNO3 |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16FNO3/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10H,3,7,14H2,1-2H3/t10-/m0/s1 |
InChI Key |
ONGSQPYHCQJKPP-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC(=C(C=C1)OC)F)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)N |
Origin of Product |
United States |
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